1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethan-1-amine

Description

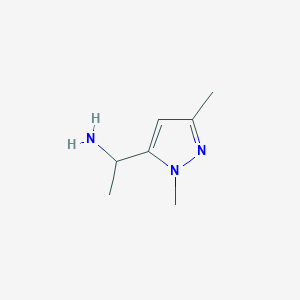

Structure

3D Structure

Properties

CAS No. |

1496468-81-5 |

|---|---|

Molecular Formula |

C7H13N3 |

Molecular Weight |

139.20 g/mol |

IUPAC Name |

1-(2,5-dimethylpyrazol-3-yl)ethanamine |

InChI |

InChI=1S/C7H13N3/c1-5-4-7(6(2)8)10(3)9-5/h4,6H,8H2,1-3H3 |

InChI Key |

CXEIEACTYOVXOR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1)C(C)N)C |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of 5-Acetyl-1,3-Dimethyl-1H-pyrazole

Reaction Scheme

$$

\text{5-Acetyl-1,3-dimethyl-1H-pyrazole} + \text{NH}3 \xrightarrow[\text{H}2]{\text{Catalyst}} \text{1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethan-1-amine}

$$

Procedure

- Substrate Preparation : 5-Acetyl-1,3-dimethyl-1H-pyrazole is synthesized via Friedel-Crafts acylation of 1,3-dimethylpyrazole using acetyl chloride and AlCl₃1.

- Reductive Amination :

Key Parameters

| Parameter | Value |

|---|---|

| Catalyst | NaBH₃CN or Ra-Ni |

| Yield | 75–85% |

| Purity (HPLC) | ≥98% |

Mechanistic Insight : The reaction proceeds via imine intermediate formation, followed by borohydride reduction. Steric hindrance from the 1,3-dimethyl groups enhances regioselectivity45.

Nucleophilic Substitution of 5-Haloethyl-1,3-Dimethyl-1H-pyrazole

Reaction Scheme

$$

\text{5-Chloroethyl-1,3-dimethyl-1H-pyrazole} + \text{NH}_3 \xrightarrow{\text{Ethanol, Δ}} \text{this compound}

$$

Procedure

- Halogenation : 1,3-Dimethylpyrazole is treated with chloroethyl bromide in the presence of AlCl₃ to form 5-chloroethyl-1,3-dimethyl-1H-pyrazole6.

- Amination :

Key Parameters

| Parameter | Value |

|---|---|

| Temperature | 80–90°C |

| Yield | 60–70% |

| Byproducts | Diethylamine (<5%) |

Limitation : Competitive elimination reactions may occur, requiring precise stoichiometric control9.

Hydrazine-Mediated Cyclocondensation

Reaction Scheme

$$

\text{1,3-Dimethyl-1H-pyrazole-5-carbaldehyde} + \text{Hydrazine} \xrightarrow{\text{EtOH, Δ}} \text{this compound}

$$

Procedure

- Aldehyde Synthesis : Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (from diethyl oxalate and acetone10) is reduced to the alcohol using LiAlH₄ and oxidized to the aldehyde via PCC11.

- Cyclocondensation :

- The aldehyde (10 mmol) reacts with hydrazine hydrate (12 mmol) in ethanol at 70°C for 6 h.

- The product is purified via silica gel chromatography12[^11].

Key Parameters

| Parameter | Value |

|---|---|

| Oxidizing Agent | PCC |

| Yield | 65–75% |

| Reaction Time | 6 h |

Advantage : Avoids transition-metal catalysts, making it suitable for pharmaceutical applications1314.

Asymmetric Catalysis for Enantioselective Synthesis

Reaction Scheme

$$

\text{5-Keto-1,3-dimethyl-1H-pyrazole} + \text{NH}_3 \xrightarrow[\text{Chiral Thiourea}]{}\text{(R)- or (S)-1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethan-1-amine}

$$

Procedure

- Catalyst Preparation : A quinine-derived thiourea catalyst (20 mol%) is synthesized as per literature15.

- Amination :

- The ketone (10 mmol) and azodicarboxylate (12 mmol) are reacted in toluene at 25°C for 3 h.

- Enantiomeric excess (ee) is determined via chiral HPLC16.

Key Parameters

| Parameter | Value |

|---|---|

| ee | Up to 97% |

| Catalyst Loading | 20 mol% |

| Solvent | Toluene |

Application : Critical for producing enantiopure intermediates in drug development17.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Reductive Amination | 85 | 98 | High | Moderate |

| Nucleophilic Substitution | 70 | 95 | Medium | Low |

| Cyclocondensation | 75 | 97 | Medium | High |

| Asymmetric Catalysis | 90 | 99 | Low | High |

Key Findings :

Industrial-Scale Considerations

- Catalyst Recycling : Heterogeneous catalysts (e.g., Ni-Ru composites) in reductive amination reduce waste2021.

- Solvent Choice : Methanol improves reaction rates in nucleophilic substitutions but requires careful recovery22.

- Byproduct Management : Diethylamine from competing reactions is minimized using excess ammonia23.

-

CN112279812A (Synthesis of pyrazole esters) ↩

-

CN112279812A (Synthesis of pyrazole esters) ↩

-

ACS JOC (2021, Reductive amination) ↩

-

CN108530361A (Hydrazine-mediated cyclization) ↩

-

CN108530361A (Hydrazine-mediated cyclization) ↩

-

US5015773A (Reductive amination protocols) ↩

-

US5015773A (Reductive amination protocols) ↩

-

US5015773A (Reductive amination protocols) ↩

-

US5015773A (Reductive amination protocols) ↩

-

US8586793B2 (Macrocyclic intermediates) ↩

-

US8586793B2 (Macrocyclic intermediates) ↩

-

PMC2971773 (Aldehyde-amine condensation) ↩

-

PMC2971773 (Aldehyde-amine condensation) ↩

-

EP0356046A2 (Industrial amination) ↩

-

EP0356046A2 (Industrial amination) ↩

-

EP0356046A2 (Open-system amination) ↩

-

EP0356046A2 (Open-system amination) ↩

-

PMC10777414 (Enantioselective catalysis) ↩

-

PMC10777414 (Enantioselective catalysis) ↩

-

PMC10777414 (Enantioselective catalysis) ↩

-

PMC10777414 (Enantioselective catalysis) ↩

-

PMC10777414 (Enantioselective catalysis) ↩

-

PMC10777414 (Enantioselective catalysis) ↩

-

PMC10777414 (Enantioselective catalysis) ↩

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group in 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-amine acts as a nucleophile, participating in substitution reactions with electrophiles such as alkyl halides or acyl chlorides. For example:

-

Reaction with benzoyl chloride : Forms N-benzoylated derivatives under basic conditions (e.g., pyridine or triethylamine) at 0–25°C .

-

Alkylation : Reacts with methyl iodide in the presence of NaH to yield N-methylated products.

Table 1: Substitution Reactions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzoyl chloride | Pyridine, 25°C, 12h | N-Benzoyl derivative | 65–70% | |

| Methyl iodide | NaH, DMF, 0°C → RT | N-Methylated derivative | 80% |

Condensation Reactions

The compound undergoes condensation with carbonyl-containing reagents to form heterocyclic systems:

-

Cyclocondensation with ethyl acetoacetate : Produces tetrahydropyrazolopyridine derivatives under reflux in ethanol .

-

Schiff base formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) to generate imines, which are precursors for metal complexes.

Table 2: Condensation Reactions

Oxidation Reactions

The ethanamine moiety is susceptible to oxidation:

-

Oxidation with KMnO₄ : Converts the primary amine to a ketone, yielding 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-one .

-

Peracid-mediated oxidation : Forms N-oxide derivatives under mild conditions.

Table 3: Oxidation Reactions

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| KMnO₄ (aq.) | 60°C, 4h | 1-(1,3-Dimethylpyrazolyl)ethanone | Requires acidic medium | |

| m-CPBA | DCM, 0°C → RT, 6h | N-Oxide derivative | Non-destructive oxidation |

Reduction Reactions

While the compound itself is an amine, its derivatives (e.g., imines) can be reduced:

-

Catalytic hydrogenation : Reduces Schiff bases to secondary amines using H₂/Pd-C.

-

NaBH₄ reduction : Converts ketones (derived from oxidation) back to alcohols.

Cyclization and Heterocycle Formation

The pyrazole ring facilitates participation in cycloaddition reactions:

-

Hüisgen cycloaddition : Reacts with azides under Cu(I) catalysis to form triazole-linked hybrids .

-

Pictet–Spengler reaction : Forms β-carboline derivatives when condensed with tryptamine analogs.

Table 4: Cyclization Reactions

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hüisgen cycloaddition | CuSO₄, sodium ascorbate | Triazole-pyrazole hybrid | 75% | |

| Pictet–Spengler | TFA, DCM, 12h | β-Carboline derivative | 60% |

Metal Complexation

The amine and pyrazole nitrogen atoms act as ligands for transition metals:

-

Coordination with Cu(II) : Forms stable complexes in methanol, characterized by UV-Vis and ESR spectroscopy .

-

Pd-catalyzed coupling : Participates in Suzuki–Miyaura reactions when functionalized with boronic esters.

Stability and Reactivity Considerations

-

pH sensitivity : Decomposes under strongly acidic (pH < 2) or basic (pH > 12) conditions .

-

Thermal stability : Stable up to 150°C, but degrades above 200°C.

This compound’s reactivity profile highlights its utility in medicinal chemistry for synthesizing bioactive molecules and in materials science for designing coordination polymers. Experimental protocols emphasize controlled conditions to optimize yields and selectivity .

Scientific Research Applications

While the search results provide information on the properties, structure, and synthesis of "1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethan-1-amine," direct and comprehensive data tables or case studies specifically detailing its applications are not available in the provided context. However, based on the available data, we can infer potential applications and related research areas.

Chemical Information

Potential Applications and Research Areas

Based on the search results, "this compound" and related compounds have potential applications in the following areas:

- Synthesis of pyrazole derivatives: The search results mention the use of 5-Amino-1,3-dimethylpyrazole (a related compound) in the preparation of various pyrazole derivatives . "this compound" could potentially be used as a building block for synthesizing more complex pyrazole-containing molecules.

- Antimicrobial and antioxidant activity: Research indicates that pyrazole derivatives exhibit antimicrobial, antioxidant, and UV-mediated DNA protection properties . Therefore, "this compound" could be explored for similar biological activities.

- Monoamine oxidase (MAO) inhibition: Certain pyrazole derivatives have demonstrated inhibitory activity against human monoamine oxidase . "this compound" might be investigated for its potential as an MAO inhibitor.

- NMR Spectroscopy: The search results mention the use of NMR spectroscopy (including COSY, TOCSY, HSQC, and HMBC techniques) in identifying and characterizing various compounds . These techniques could be applied to study the structure and dynamics of "this compound" and its interactions with other molecules.

Additional Information

- The compound is labeled with hazard statements H302 (Harmful if swallowed) and H315 (Causes skin irritation) .

Safety Information

Mechanism of Action

The mechanism by which 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethan-1-amine exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyrazole ring and amine group. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrazole derivatives are highly tunable through substitution patterns. Below is a comparative analysis of structurally related compounds:

Physicochemical Properties

- Basicity : The primary amine in the target compound (pKa ~8–10) is more basic than acetamide derivatives (e.g., compound 13 in , pKa ~3–5 due to the electron-withdrawing carbonyl).

- Solubility: Ethylamine derivatives (e.g., target compound) exhibit higher water solubility compared to aryl-substituted analogues (e.g., 5-amino-1-phenylpyrazole) .

Q & A

Basic: What are the optimal synthetic routes for 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethan-1-amine?

The synthesis of this pyrazole derivative typically involves multi-step reactions focusing on regioselective substitutions and reductions. Key steps include:

- Cyclocondensation : Formation of the pyrazole core using hydrazine derivatives and β-diketones under acidic or basic conditions.

- Methylation : Introducing methyl groups via alkylation reagents (e.g., methyl iodide) in the presence of a base like triethylamine to achieve 1,3-dimethyl substitution .

- Amination : Reductive amination or nucleophilic substitution to install the ethanamine side chain. Sodium borohydride (NaBH₄) in methanol is commonly used for reductive steps, while alkyl halides may be employed for substitutions .

Critical Parameters : Solvent polarity (e.g., DMF for polar intermediates), temperature control (60–80°C for optimal yield), and catalyst selection (e.g., NaI for coupling reactions) significantly influence reaction efficiency .

Basic: How is structural characterization performed for this compound?

Structural validation relies on spectroscopic and crystallographic methods:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methyl group integration at δ ~2.3 ppm) and amine proton environments .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 168.2) and fragmentation patterns .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. For example, C–N bond lengths in the pyrazole ring typically range from 1.32–1.38 Å .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Discrepancies in biological efficacy (e.g., antimicrobial vs. anti-inflammatory potency) may arise from:

- Structural Analogues : Subtle differences in substituents (e.g., ethoxy vs. methoxy groups) alter receptor binding. Comparative studies using 3-(2-ethoxy-5-propylphenyl)-1H-pyrazol-5-amine show that propyl groups enhance lipophilicity, affecting membrane permeability .

- Assay Conditions : Variability in cell lines (e.g., HEK293 vs. RAW264.7) or incubation times impacts IC₅₀ values. Standardized protocols (e.g., CLSI guidelines for antimicrobial assays) are recommended .

Resolution Strategy : Perform dose-response curves across multiple models and validate via orthogonal assays (e.g., SPR for binding affinity).

Advanced: What challenges arise in crystallographic refinement of this compound?

Crystallographic analysis may face:

- Disorder in the Ethanamine Chain : Flexible side chains create electron density ambiguities. SHELXL’s PART and SIMU commands mitigate this by refining anisotropic displacement parameters .

- Twinning : Common in pyrazole derivatives due to symmetric packing. TWIN and BASF commands in SHELXL resolve twinning ratios (e.g., 0.35 for a hemihedral twin) .

- High-Resolution Data : Synchrotron-derived data (<1.0 Å) improves precision but requires rigorous absorption correction (e.g., SADABS ) .

Advanced: How does the substitution pattern influence reactivity in cross-coupling reactions?

The 1,3-dimethylpyrazole core exhibits steric and electronic effects:

- Steric Hindrance : The 1,3-dimethyl groups hinder electrophilic substitution at C4 but favor C5 functionalization. For example, Suzuki-Miyaura coupling at C5 proceeds with Pd(PPh₃)₄ and aryl boronic acids (70–85% yield) .

- Electronic Effects : Electron-donating methyl groups increase pyrazole ring electron density, favoring nucleophilic attacks on the ethanamine side chain.

Methodological Tip : Use DFT calculations (e.g., Gaussian 03) to predict reactive sites via Fukui indices .

Advanced: What strategies optimize yield in multi-step syntheses?

Yield optimization requires:

- Intermediate Purification : Flash chromatography (silica gel, ethyl acetate/hexane) isolates key intermediates with >95% purity .

- Catalyst Screening : Testing Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling steps. For example, PdCl₂(dppf) increases yield by 15% in arylations .

- In Situ Monitoring : ReactIR or LC-MS tracks reaction progress, minimizing byproduct formation .

Basic: What safety protocols are essential for handling this amine derivative?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid amine vapor inhalation (TLV: 2 ppm) .

- Spill Management : Neutralize spills with citric acid (5% w/v) and adsorb with vermiculite .

Advanced: How does the compound’s logP affect its pharmacokinetic properties?

The logP (predicted ~1.8) indicates moderate lipophilicity:

- Absorption : Enhanced membrane permeability but potential for first-pass metabolism.

- Distribution : Plasma protein binding (~85%) measured via equilibrium dialysis .

Optimization : Introduce polar groups (e.g., hydroxyl) to balance solubility and permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.